4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol
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Overview
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol is an organic compound that features a boron-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol typically involves the reaction of 3-fluorophenol with a boronic ester. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as the boronic ester source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic ester. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The boron-containing ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-containing derivatives.
Substitution: The fluorine atom on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Various boron-containing derivatives.
Substitution: Substituted phenol derivatives with different functional groups.
Scientific Research Applications
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol involves its interaction with molecular targets through its boron-containing ring and phenol group. The boron atom can form reversible covalent bonds with nucleophiles, while the phenol group can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dimethoxybenzoic acid
Uniqueness
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol is unique due to the presence of both a fluorine atom and a boron-containing ring in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO3/c1-11(2)6-15-12(16-7-11)9-4-3-8(14)5-10(9)13/h3-5,14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZEYTZFBZNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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